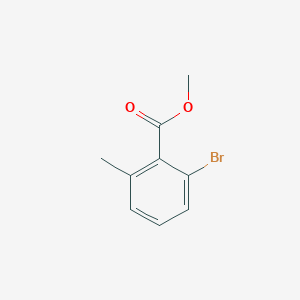

Methyl 2-bromo-6-methylbenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-bromo-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJSNWUTQDNGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468677 | |

| Record name | Methyl 2-bromo-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99548-56-8 | |

| Record name | Methyl 2-bromo-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Ortho-Substituted Building Block

An In-Depth Technical Guide to Methyl 2-bromo-6-methylbenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It delves into the compound's core properties, synthesis, characterization, reactivity, and applications, with a focus on practical insights and the rationale behind experimental methodologies.

This compound (CAS No. 99548-56-8 ) is a substituted aromatic ester that has emerged as a critical building block in modern organic synthesis.[1] Its structural arrangement, featuring a bromine atom and a methyl ester group ortho to a methyl group on a benzene ring, imparts a unique reactivity profile. This strategic placement of functional groups makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[2][3]

The presence of a sterically hindered ester and a reactive bromo-substituent allows for selective, sequential chemical transformations. The bromine atom acts as a versatile handle for introducing molecular complexity via cross-coupling reactions, while the ester and methyl groups can be further modified or used to modulate the electronic and steric properties of the target molecule.[1] This guide will provide a detailed exploration of this compound, from its fundamental properties to its application in advanced synthetic workflows.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

Core Properties

| Property | Value | Reference(s) |

| CAS Number | 99548-56-8 | [4][5] |

| Molecular Formula | C₉H₉BrO₂ | [4][6] |

| Molecular Weight | 229.07 g/mol | [4][6] |

| Appearance | Colorless to light yellow liquid | [2][4][7] |

| Melting Point | ~25-27 °C | [2] |

| Boiling Point | ~231 °C (at 760 Torr) | [2] |

| Density | ~1.433 g/cm³ | [6] |

| Solubility | Soluble in many organic solvents (e.g., ether, benzene, ethanol) | [2] |

| Synonyms | 2-Bromo-6-methyl-benzoic acid methyl ester; Benzoic acid, 2-bromo-6-methyl-, methyl ester | [4] |

Spectroscopic Signature for Structural Validation

While experimental spectra should always be acquired for batch-specific validation, the expected spectroscopic data based on the compound's structure provides a crucial reference for confirmation. The following table outlines the anticipated signals in key spectroscopic methods.

| Method | Expected Features |

| ¹H NMR | Aromatic Protons (3H): Signals expected in the aromatic region (~7.0-7.5 ppm), likely appearing as a multiplet or distinct doublets and a triplet, reflecting the three protons on the substituted ring. Ester Methyl Protons (3H): A sharp singlet around 3.9 ppm. Ring Methyl Protons (3H): A sharp singlet around 2.4-2.6 ppm. |

| ¹³C NMR | Carbonyl Carbon: Signal around 165-170 ppm. Aromatic Carbons (6C): Multiple signals in the 120-140 ppm range. The carbon bearing the bromine atom (C-Br) would be shifted upfield compared to the others. Ester Methyl Carbon: Signal around 52 ppm. Ring Methyl Carbon: Signal around 20-22 ppm. |

| IR Spectroscopy | C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region. Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region. C-Br Stretch: A band in the 500-650 cm⁻¹ region. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 228 and 230 with an approximate 1:1 intensity ratio, which is the isotopic signature of a single bromine atom. Key Fragments: Loss of the methoxy group (-OCH₃) leading to a fragment at m/z 197/199; loss of the carbomethoxy group (-COOCH₃) leading to a fragment at m/z 169/171. |

Synthesis and Purification: A Validated Protocol

The most common and reliable method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid precursor, 2-bromo-6-methylbenzoic acid.

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow for this compound.

Step-by-Step Experimental Protocol

-

Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-6-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 volumes).

-

Causality: Methanol serves as both a reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

-

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirring solution.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Trustworthiness: This step is self-validating. The addition of bicarbonate will cause effervescence (CO₂ evolution) as it neutralizes the sulfuric acid catalyst and any remaining carboxylic acid. Continue adding until the effervescence ceases, confirming complete neutralization.

-

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Causality: The desired ester product is significantly more soluble in the organic phase than in the aqueous phase, allowing for its efficient separation.

-

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution).

-

Causality: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purity Assessment: The resulting crude product, typically a colorless to pale yellow oil or liquid, can be used directly for many applications or further purified by column chromatography if high purity (e.g., >98%) is required.[6][7]

Reactivity and Key Synthetic Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is the primary site for building molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[1][3] These reactions allow for the formation of C-C, C-N, and C-O bonds, enabling the attachment of diverse aryl, alkyl, or amino groups at the 2-position.

-

Expertise Insight: The steric hindrance from the adjacent methyl and ester groups can influence the reaction kinetics. The choice of phosphine ligand for the palladium catalyst is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step and promote efficient reductive elimination.

General Cross-Coupling Scheme

Caption: General pathway for Pd-catalyzed cross-coupling reactions.

Ester Group Manipulations

The methyl ester provides a secondary reaction site. It can be:

-

Hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions.

-

Reduced to a primary alcohol (2-(hydroxymethyl) group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Transformed into an amide via aminolysis.

This dual reactivity allows for a modular approach to synthesis, where the core aromatic scaffold is first elaborated via cross-coupling, followed by modification of the ester group.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of biologically active molecules, including antibacterial and anti-tumor drugs.[2] Its structure is often found within the core of various pharmaceutical candidates.

The incorporation of a methyl group, such as the one at the 6-position, is a common strategy in drug design. This is often referred to as the "magic methyl" effect, where the addition of a small methyl group can profoundly improve a compound's metabolic stability, binding affinity, or solubility.[8] For example, a strategically placed methyl group can block a site of metabolic oxidation or enforce a bioactive conformation, leading to enhanced pharmacokinetic and pharmacodynamic properties.[8] this compound provides a ready-made scaffold that incorporates this feature from the start of a synthetic campaign.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

| Aspect | Guideline | Reference(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. | [2][9] |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes. | [9][10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. | [2][9] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [9][11] |

| First Aid (Skin) | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. | [9][11] |

| First Aid (Inhalation/Ingestion) | Move to fresh air. If ingested, do not induce vomiting. Rinse mouth with water and seek immediate medical attention. | [11] |

| Fire Fighting | Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. | [10] |

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and powerful tool for synthetic innovation. Its well-defined reactivity, characterized by an accessible handle for cross-coupling and a modifiable ester group, provides chemists with a reliable platform for the efficient construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development, particularly in the quest for novel therapeutics and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 99548-56-8 [chemicalbook.com]

- 6. This compound CAS#: 99548-56-8 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. This compound | CAS#:99548-56-8 | Chemsrc [chemsrc.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to Methyl 2-bromo-6-methylbenzoate (CAS: 99548-56-8)

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in advanced organic synthesis. Methyl 2-bromo-6-methylbenzoate is a versatile substituted aromatic ester, valued for its dual reactivity which enables its use as a foundational building block in the synthesis of complex molecular architectures. This document provides an in-depth exploration of its properties, a validated synthesis protocol, key reactive characteristics, and critical safety information, grounded in established scientific principles and data.

Core Compound Profile & Significance

This compound (CAS No. 99548-56-8) is a disubstituted benzoate ester.[1] Its structure, featuring a bromine atom and a methyl group ortho to the ester functionality, presents a sterically hindered yet highly useful scaffold for synthetic transformations.[1] The bromine atom acts as a versatile handle for cross-coupling reactions, while the ester group provides a site for further functionalization.[1] This dual-functionality makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2][3]

Physicochemical Properties

The physical and chemical properties of this compound are essential for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 99548-56-8 | [4][5][6][7] |

| Molecular Formula | C₉H₉BrO₂ | [4][3][5] |

| Molecular Weight | 229.07 g/mol | [4][5][8] |

| Appearance | Colorless to pale yellow liquid | [4][3][7] |

| Boiling Point | ~254.3 °C at 760 mmHg; 141 °C at 21 Torr | [4][9] |

| Melting Point | ~25-27 °C | [3] |

| Density | ~1.433 g/cm³ | [4][7] |

| Solubility | Soluble in many organic solvents (e.g., ether, benzene, ethanol) | [3] |

| Storage | Store in a dry, well-ventilated place, away from heat and oxidizing agents | [3][9] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected characteristic signals based on its structure. While a publicly available, fully assigned spectrum is not available, the following data are representative and compiled from spectral databases and analysis of analogous compounds.[10][11]

| Technique | Characteristic Signals |

| ¹H NMR (CDCl₃) | δ ~7.4-7.6 ppm (m, 1H, Ar-H), δ ~7.1-7.3 ppm (m, 2H, Ar-H), δ ~3.9 ppm (s, 3H, -OCH₃), δ ~2.4 ppm (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~168 ppm (C=O), δ ~138 ppm (Ar-C), δ ~132 ppm (Ar-C), δ ~130 ppm (Ar-C), δ ~128 ppm (Ar-C), δ ~125 ppm (Ar-C-Br), δ ~52 ppm (-OCH₃), δ ~22 ppm (Ar-CH₃) |

| IR (Infrared) | ~1730-1720 cm⁻¹ (C=O stretch, ester), ~3000-2850 cm⁻¹ (C-H stretch, aliphatic), ~1600-1450 cm⁻¹ (C=C stretch, aromatic), ~1250-1100 cm⁻¹ (C-O stretch, ester) |

| MS (Mass Spec) | m/z 228/230 (M⁺, isotopic pattern for Br), 197/199 ([M-OCH₃]⁺) |

Synthesis Protocol: Fischer Esterification

The most direct and common method for preparing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 2-bromo-6-methylbenzoic acid, with methanol.[3]

Causality: The Fischer esterification is an equilibrium process. An acid catalyst (e.g., H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation is necessary for the attack by the weakly nucleophilic methanol. The reaction is typically performed in an excess of methanol to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Synthesis Workflow Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 99548-56-8 [chemicalbook.com]

- 7. This compound CAS#: 99548-56-8 [m.chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | CAS#:99548-56-8 | Chemsrc [chemsrc.com]

- 10. This compound(99548-56-8) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of Methyl 2-bromo-6-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] We will delve into the primary synthetic methodologies, with a detailed focus on the Fischer esterification of 2-bromo-6-methylbenzoic acid. The underlying chemical principles, experimental protocols, and critical process parameters are discussed to provide researchers and drug development professionals with a robust framework for its efficient synthesis.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 99548-56-8) is a substituted aromatic compound whose value lies in its unique structural features: a bromine atom and a methyl ester group positioned ortho to a methyl group on a benzene ring.[1] This arrangement provides two distinct points for chemical modification, making it a versatile building block in organic synthesis. The bromine atom serves as an excellent leaving group, facilitating a variety of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Concurrently, the methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to other functional groups, offering a wide range of synthetic possibilities.[1]

Its applications are diverse, ranging from the synthesis of antibacterial and anti-tumor agents to the preparation of dyes and surfactants.[3] The efficiency and success of these complex syntheses are highly dependent on the quality and purity of the starting this compound.[1]

Primary Synthetic Route: Fischer Esterification of 2-bromo-6-methylbenzoic Acid

The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of 2-bromo-6-methylbenzoic acid with methanol in the presence of an acid catalyst.[3] This is a reversible reaction, and understanding the equilibrium is key to achieving high yields.[4][5]

The Underlying Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[5] Methanol, acting as a nucleophile, then attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[5]

Causality Behind Experimental Choices

-

Excess Methanol: To drive the equilibrium towards the product side, a large excess of methanol is typically used.[4] This follows Le Chatelier's principle, where increasing the concentration of a reactant shifts the equilibrium to favor the formation of products.

-

Acid Catalyst: A strong acid catalyst is essential to protonate the carboxylic acid and accelerate the reaction rate. Concentrated sulfuric acid is a common choice due to its efficacy and low cost.[4][6]

-

Reaction Temperature: The reaction is typically heated to reflux to increase the reaction rate.[4][6]

-

Removal of Water: While not always necessary when using a large excess of alcohol, in some cases, removal of the water formed during the reaction can further drive the equilibrium to the right.[5]

Challenges with ortho-Substituted Benzoic Acids

It is well-documented that ortho-substituted benzoic acids, such as 2-bromo-6-methylbenzoic acid, can exhibit slower esterification rates due to steric hindrance around the carboxylic acid group.[7] The bulky ortho substituents can impede the approach of the nucleophilic alcohol to the carbonyl carbon. Therefore, longer reaction times or more forcing conditions may be necessary to achieve complete conversion.

Alternative Synthetic Strategies

While Fischer esterification is the most common approach, other methods can be employed for the synthesis of this compound.

Bromination of Methyl 6-methylbenzoate

An alternative strategy involves the electrophilic aromatic substitution of methyl 6-methylbenzoate with a brominating agent. This reaction would typically employ bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[8] The ester group is a meta-directing deactivator, while the methyl group is an ortho, para-directing activator. The directing effects of these two groups would need to be carefully considered to achieve the desired 2-bromo isomer.

Sandmeyer Reaction

The Sandmeyer reaction provides a pathway to introduce the bromo group from an amino precursor.[9][10] This would involve the diazotization of methyl 2-amino-6-methylbenzoate with a nitrite source in the presence of a strong acid, followed by treatment with a copper(I) bromide salt.[9][10] This multi-step process is a powerful tool for introducing a wide range of functional groups onto an aromatic ring.[9][11]

Detailed Experimental Protocol: Fischer Esterification

The following protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 2-bromo-6-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 10.0 g | 0.0465 |

| Methanol | CH₄O | 32.04 | 100 mL | 2.47 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2.0 mL | 0.037 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylbenzoic acid (10.0 g, 0.0465 mol) and methanol (100 mL).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Diethyl ether is highly flammable; ensure there are no ignition sources nearby.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a critical process for obtaining a versatile intermediate in organic synthesis. The Fischer esterification of 2-bromo-6-methylbenzoic acid remains the most practical and efficient method for its preparation on a laboratory scale. By understanding the reaction mechanism and the factors influencing the equilibrium, researchers can optimize the reaction conditions to achieve high yields of the desired product. The protocol and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of chemical and pharmaceutical development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. studylib.net [studylib.net]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. brainly.com [brainly.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Versatile Building Block for Complex Synthesis

An In-depth Technical Guide to Methyl 2-bromo-6-methylbenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound (CAS No. 99548-56-8). We will delve into its core physicochemical properties, provide a field-proven synthesis protocol, explore its versatile applications in modern organic synthesis, and detail critical safety and handling procedures. The objective is to furnish a practical and authoritative manual that underpins its effective utilization in research and development.

This compound is a substituted aromatic ester that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a bromine atom and a methyl ester group in a sterically hindered ortho-arrangement, provides a unique platform for advanced chemical transformations.[1] The bromine atom acts as a versatile handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery and materials science.[2][3] Concurrently, the methyl ester group offers a site for further functionalization. This dual reactivity makes it a strategic starting material for constructing elaborate molecular architectures, particularly in the synthesis of pharmaceutical candidates, including antibacterial and anti-tumor agents.[2][4]

Physicochemical & Spectroscopic Data

A thorough understanding of a compound's physical properties is fundamental to its application in experimental work. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 99548-56-8 | [5][6] |

| Molecular Formula | C₉H₉BrO₂ | [4][5][6] |

| Molecular Weight | 229.07 g/mol | [5][6][7] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Melting Point | 25-27 °C | [4] |

| Boiling Point | ~231-254 °C (at 760 mmHg) 141 °C (at 21 Torr) | [4][5][6][8] |

| Density | ~1.433 g/cm³ | [5][6] |

| Solubility | Soluble in organic solvents (ether, benzene, ethanol) | [4] |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is most commonly achieved via the esterification of its corresponding carboxylic acid, 2-bromo-6-methylbenzoic acid.[4] The following protocol describes a robust and efficient laboratory-scale synthesis that proceeds through an acyl chloride intermediate, ensuring high conversion under mild conditions.

Principle of Synthesis

The conversion of 2-bromo-6-methylbenzoic acid to its methyl ester involves a two-step process. First, the carboxylic acid is activated by conversion to a more reactive acyl chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). The Vilsmeier reagent, formed in situ from oxalyl chloride and DMF, is the true catalytic species. In the second step, the acyl chloride reacts readily with methanol in an esterification reaction to yield the final product. This method is often preferred over direct acid-catalyzed esterification (e.g., Fischer esterification) for sterically hindered substrates as it avoids harsh conditions and equilibrium limitations.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and should only be performed by trained personnel in a suitable laboratory environment.[6][9]

Materials & Reagents:

-

2-bromo-6-methylbenzoic acid

-

Oxalyl chloride

-

N,N-dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, rotary evaporator

Procedure:

-

Acid Chloride Formation: To a suspension of 2-bromo-6-methylbenzoic acid (e.g., 5.05 g, 23.48 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (e.g., 2.67 mL, 30.5 mmol) dropwise at room temperature.[6][9]

-

Catalysis: Add two drops of anhydrous DMF to the mixture. Effervescence (evolution of CO₂ and CO gas) should be observed. Caution: This step must be performed in a chemical fume hood.[6][9]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) to confirm the consumption of the starting carboxylic acid.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.[6][9]

-

Esterification: To the resulting residue (the crude acyl chloride), add anhydrous methanol (10 mL) carefully at 0 °C (ice bath) before allowing it to warm to room temperature.[6][9]

-

Reaction Completion: Stir the mixture overnight at room temperature to ensure complete esterification.[6][9]

-

Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. To the residue, add saturated aqueous sodium bicarbonate solution (20 mL) to neutralize any remaining acid.[6][9]

-

Workup - Extraction: Extract the aqueous mixture with ethyl acetate (e.g., 3 x 20 mL). Combine the organic layers.

-

Drying and Isolation: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6][9] The product is often of sufficient purity (e.g., >94%) for direct use in subsequent reactions.[6][9] If higher purity is required, purification can be achieved via column chromatography on silica gel.

Applications in Modern Organic Synthesis

This compound is a powerful tool for synthetic chemists due to its capacity to participate in a variety of high-yield coupling reactions.

Core Reactivity in Cross-Coupling Reactions

The C-Br bond at the 2-position is the primary site of reactivity, making the compound an excellent substrate for palladium-catalyzed cross-coupling reactions.[1][2] This allows for the strategic introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, onto the aromatic ring. This capability is instrumental in building the core structures of many active pharmaceutical ingredients and functional materials.[3]

Caption: Key cross-coupling reactions involving this compound.

Role in Medicinal Chemistry

The utility of this intermediate is well-documented in medicinal chemistry. Its structure serves as a precursor for synthesizing complex heterocyclic systems and highly substituted aromatic compounds. These motifs are frequently found in molecules designed to interact with biological targets, leading to its use in the development of novel antibacterial and anti-tumor agents.[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling this compound.

-

Hazard Identification: The compound is considered harmful if swallowed, inhaled, or on contact with skin.[8] It can cause skin, eye, and respiratory irritation.[4][10]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[8]

-

Handling: Avoid direct contact with skin and eyes.[4] Wash hands thoroughly after handling.[8] Prevent the formation of aerosols or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[8]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8][10]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is rooted in its versatile reactivity. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable pathway for the construction of complex molecular frameworks essential for drug discovery and materials science. By understanding its properties, employing robust synthetic protocols, and adhering to strict safety guidelines, researchers can effectively leverage this compound to accelerate innovation in chemical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound CAS#: 99548-56-8 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | CAS#:99548-56-8 | Chemsrc [chemsrc.com]

- 9. This compound | 99548-56-8 [chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

safety and handling of Methyl 2-bromo-6-methylbenzoate

An In-Depth Technical Guide to the Safe Handling of Methyl 2-bromo-6-methylbenzoate

Introduction

This compound (CAS No. 99548-56-8) is a substituted aromatic ester widely utilized as a versatile intermediate in advanced organic synthesis.[1] Its structural features, particularly the bromine atom and the ortho-substituted methyl and ester groups, make it a valuable building block in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] Researchers often employ this reagent in sophisticated cross-coupling reactions where the bromine atom serves as an effective leaving group.[1]

However, the same reactivity that makes this compound synthetically useful also necessitates a rigorous and well-informed approach to its handling and safety. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the safety protocols, hazard management, and emergency procedures for this compound. The causality behind each recommendation is explained to foster a deeper understanding and a proactive safety culture in the laboratory.

Chemical and Physical Properties

A foundational understanding of a chemical's properties is the first step in safe handling. These characteristics influence storage, handling techniques, and emergency response.

| Property | Value | Source(s) |

| CAS Number | 99548-56-8 | [1][3] |

| Molecular Formula | C₉H₉BrO₂ | [4][5] |

| Molecular Weight | 229.07 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [2][5][6] |

| Boiling Point | 141 °C @ 21 Torr | [6] |

| Density | ~1.433 g/cm³ | [5][6] |

| Solubility | Soluble in organic solvents (ether, benzene, ethanol) | [2] |

| Storage | Store in a tightly sealed container in a dry, cool, well-ventilated area at room temperature. | [2][4][5] |

Hazard Identification and GHS Classification

While comprehensive toxicological data for this compound is not fully detailed in all public sources, information from safety data sheets and data on closely related structural isomers allows for a conservative and responsible hazard assessment. The compound should be treated as a hazardous substance. It is reported to be harmful if swallowed, inhaled, or in contact with skin, and is an irritant to the eyes and skin.[2][7]

Caption: Relevant GHS pictograms for handling this compound.

The following table summarizes the anticipated GHS classifications based on data for the compound and its isomers. This approach ensures that handling procedures are based on a cautious assessment of risk.

| Hazard Class | Hazard Statement | GHS Code | Source(s) |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [7] |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [8] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [9][10] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [9][10][11] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [9][10] |

Engineering Controls & Personal Protective Equipment (PPE)

The primary directive in chemical safety is to minimize exposure. This is achieved first through engineering controls, which remove the hazard at the source, and second through Personal Protective Equipment (PPE), which protects the individual.

Engineering Controls

The use of robust engineering controls is non-negotiable when handling this compound.

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and running reactions, must be performed inside a certified chemical fume hood.[7] This is the most critical control measure to prevent inhalation of vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide an adequate barrier against the chemical.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C9H9BrO2 | CID 11564857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound CAS#: 99548-56-8 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | CAS#:99548-56-8 | Chemsrc [chemsrc.com]

- 8. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. epa.gov [epa.gov]

A Comprehensive Technical Guide to the Solubility of Methyl 2-bromo-6-methylbenzoate

This guide provides an in-depth analysis of the solubility characteristics of Methyl 2-bromo-6-methylbenzoate (CAS No. 99548-56-8), a key intermediate in pharmaceutical and fine chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple statements of solubility to explore the underlying chemical principles and provide robust, field-proven methodologies for its empirical determination.

Introduction: Understanding the Physicochemical Landscape

This compound is a substituted aromatic ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1] Its structure, featuring a benzene ring with a bromine atom, a methyl group, and a methyl ester group, dictates its polarity and, consequently, its solubility profile. The presence of the polar ester group allows for dipole-dipole interactions, while the largely nonpolar aromatic ring and the halogen suggest an affinity for organic solvents.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, it is qualitatively described as being soluble in many organic solvents, including ether, benzene, and ethanol.[1] This guide will, therefore, focus on the principles governing its solubility and provide a detailed experimental framework for its quantitative assessment.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. The molecular structure of this compound suggests a nuanced behavior:

-

Polarity: The ester functional group introduces polarity, but this is counterbalanced by the nonpolar phenyl ring and the bromo and methyl substituents. This positions the molecule as having low to moderate polarity.

-

Hydrogen Bonding: The absence of hydrogen bond donors (like -OH or -NH) and the presence of only weak hydrogen bond acceptors (the carbonyl and ether oxygens of the ester) indicate that hydrogen bonding will not be a dominant factor in its solubility in protic solvents.

-

van der Waals Forces: The aromatic ring allows for significant van der Waals interactions, which will be a primary driver of its solubility in nonpolar, aromatic, and halogenated solvents.

Based on these characteristics, we can predict the following solubility trends:

-

High Solubility: Expected in solvents of similar polarity, such as other esters (e.g., ethyl acetate), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene, benzene).

-

Moderate to Good Solubility: Expected in polar aprotic solvents (e.g., acetone, acetonitrile) and alcohols (e.g., methanol, ethanol), where dipole-dipole interactions and some limited hydrogen bonding can occur.

-

Low to Negligible Solubility: Expected in highly polar, protic solvents like water, and in very nonpolar aliphatic hydrocarbons (e.g., hexane), where the mismatch in intermolecular forces is significant.

Quantitative Solubility Data: A Comparative Analysis

While specific data for this compound is scarce, examining the solubility of its parent compound, Methyl Benzoate, can provide valuable context.

| Solvent | Solubility of Methyl Benzoate | Predicted Solubility of this compound | Rationale for Prediction |

| Water | 2100 mg/L at 20°C | Lower | The addition of the nonpolar bromo and methyl groups increases the molecule's hydrophobicity. |

| Ethanol | Miscible | High to Miscible | Both are moderately polar with the ability to engage in dipole-dipole interactions. |

| Diethyl Ether | Miscible | High to Miscible | The ether solvent is a good match for the polarity of the ester. |

| Benzene | Soluble | High | The aromatic nature of both the solute and solvent will promote solubility through pi-pi stacking and van der Waals forces. |

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (purity ≥98%)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

HPLC or GC system with a suitable detector

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Scintillation vials or other suitable sealed containers

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, hexane)

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound (e.g., 100 mg) to ensure that a solid phase remains after equilibration. The exact amount is not critical, but it must be in excess.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution and precipitation rates have reached equilibrium. The system's stability can be confirmed by taking measurements at different time points (e.g., 24, 36, and 48 hours) and ensuring the concentration no longer changes.

-

-

Sample Preparation for Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC or the same solvent for GC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standards using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample from step 3.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Self-Validation and Trustworthiness

-

Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points (e.g., 24 and 48 hours) will validate that equilibrium has been reached.

-

Method Validation: The analytical method (HPLC/GC) should be validated for linearity, accuracy, and precision according to standard guidelines (e.g., ICH).

-

Mass Balance: As a cross-check, the amount of undissolved solid can be dried and weighed to ensure it is consistent with the amount that dissolved.

Impact of pH on Aqueous Solubility

For applications in drug development and biological systems, understanding the solubility in aqueous media at different pH values is crucial. This compound, being an ester, can undergo hydrolysis under acidic or basic conditions, especially at elevated temperatures.

-

Acidic Conditions: In the presence of a strong acid, the ester can hydrolyze to 2-bromo-6-methylbenzoic acid and methanol. The carboxylic acid product has a pKa, and its solubility will be pH-dependent.

-

Basic Conditions: Under basic conditions, saponification will occur, yielding the highly water-soluble 2-bromo-6-methylbenzoate salt and methanol.

A logical workflow for assessing pH-dependent solubility and stability is as follows:

Caption: Workflow for pH-dependent solubility assessment.

It is imperative to use a stability-indicating analytical method (typically HPLC) that can separate the parent ester from its potential hydrolysis products. This ensures that the measured solubility is that of the intact compound and not its more soluble degradants.

Conclusion

References

Methyl 2-bromo-6-methylbenzoate stability and storage

An In-Depth Technical Guide to the Stability and Storage of Methyl 2-bromo-6-methylbenzoate

Introduction

This compound (CAS No. 99548-56-8) is a substituted aromatic ester that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two ortho substituents flanking the ester group, imparts specific chemical properties that are fundamental to its reactivity and stability. An in-depth understanding of its stability profile is paramount for researchers and process chemists to ensure material integrity, reaction reproducibility, and the safety of long-term storage.

This guide provides a comprehensive analysis of the factors governing the stability of this compound. It moves beyond generic storage instructions to explore the underlying chemical principles, potential degradation pathways, and robust analytical methods for stability assessment. The insights and protocols herein are designed to equip scientists and drug development professionals with the necessary knowledge for the effective management and utilization of this important chemical building block.

Section 1: Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is essential for predicting its behavior under various conditions. These properties influence its handling, storage, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 99548-56-8 | [2] |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | ~231 °C (at 760 Torr); 141 °C (at 21 Torr) | [1][3] |

| Density | ~1.433 g/cm³ (Predicted) | [2] |

| Storage Temperature | Room Temperature | [2] |

Section 2: Chemical Stability and Degradation Pathways

The stability of this compound is dominated by the unique structural feature of its di-ortho-substituted benzene ring. This arrangement is the primary determinant of its resistance to common degradation pathways.

Primary Degradation Pathway: Ester Hydrolysis

For most esters, hydrolysis to the parent carboxylic acid and alcohol is the most significant degradation route. This reaction can be catalyzed by acid or, more rapidly, by base.[4] The generally accepted mechanism for base-catalyzed hydrolysis is the bimolecular acyl-nucleophilic substitution (BAc2) pathway.[5]

However, the reactivity of this compound is profoundly influenced by the "Ortho Effect." The bulky bromine atom and the methyl group flanking the ester functionality create significant steric congestion around the carbonyl carbon.[6] This steric hindrance physically obstructs the approach of nucleophiles (like hydroxide ions or water), dramatically slowing the rate of the BAc2 reaction, which requires attack at this carbon.[7][8] While hydrolysis can still occur under forcing conditions (e.g., high temperatures, strong acid/base), the compound is significantly more stable against hydrolysis at neutral pH and ambient temperature compared to its unhindered isomers (e.g., Methyl 4-bromobenzoate).

Caption: Steric hindrance from ortho groups shields the carbonyl carbon.

Other Potential Degradation Factors

-

Oxidation: The compound should be protected from strong oxidizing agents, which could potentially react with the aromatic ring or the methyl group, although specific data is limited.[9][10]

-

Thermal Decomposition: Like most organic molecules, prolonged exposure to high temperatures can lead to decomposition. Hazardous decomposition products include carbon oxides and hydrogen bromide.[9]

Section 3: Recommended Storage and Handling Procedures

Adherence to proper storage and handling protocols is critical to maintain the purity and integrity of this compound, ensuring its suitability for downstream applications and safeguarding laboratory personnel.

Optimal Storage Conditions

The primary goal of storage is to minimize exposure to factors that can promote degradation, namely moisture, heat, and incompatible chemicals.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (15-25°C) | Prevents potential acceleration of degradation reactions.[2] |

| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | Minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |

| Container | Tightly sealed, amber glass or opaque container | Prevents ingress of moisture and protects from light.[10][11] Glass is preferred for its inertness. |

| Environment | Dry, well-ventilated area | Ensures a low-humidity environment and safe dispersal of any potential vapors.[1] |

Incompatible Materials

To prevent hazardous reactions and degradation, this compound must be stored separately from the following classes of chemicals.

| Material Class | Examples | Potential Hazard | Source(s) |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can lead to vigorous, potentially explosive reactions and degradation of the aromatic ring. | [9][10] |

| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can catalyze ester hydrolysis, especially at elevated temperatures. | [12] |

| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Can catalyze ester hydrolysis, though generally slower than base-catalyzed hydrolysis. | [4] |

Safe Handling Protocols

Due to its hazard profile, appropriate personal protective equipment (PPE) and engineering controls must be used at all times.[9]

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[9]

-

Personal Protective Equipment:

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.[11]

Section 4: Experimental Protocols for Stability Assessment

To empirically determine the shelf-life and degradation profile of this compound under specific conditions, a formal stability study is required. This involves storing the compound under controlled conditions and analyzing its purity at predetermined time points using a stability-indicating analytical method.

Protocol 4.1: Long-Term Stability Study Design

This protocol outlines a typical workflow for assessing the long-term stability of the compound.

Caption: Experimental workflow for a long-term stability study.

Methodology:

-

Initial Characterization (T=0): Obtain a high-purity batch of this compound. Perform a full characterization, including purity assessment by HPLC, identity confirmation (e.g., NMR, MS), and visual appearance. This serves as the baseline.

-

Sample Preparation: Aliquot the material into individual, inert amber glass vials. Seal the vials tightly, preferably under an inert atmosphere.

-

Storage: Place the vials into calibrated stability chambers set to desired conditions (e.g., 25°C/60% RH for long-term; 40°C/75% RH for accelerated).

-

Time Points: At specified intervals (e.g., 0, 1, 3, 6, 9, 12 months), remove a vial from each storage condition.

-

Analysis: Allow the sample to equilibrate to room temperature. Analyze the sample using a validated stability-indicating HPLC method (see Protocol 4.2). Record purity, impurity profile, and any changes in appearance.

-

Evaluation: Compare the results at each time point to the T=0 data. Stability is often defined as retaining at least 90-95% of the initial purity, with no significant increase in any single impurity.[13]

Protocol 4.2: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.

Principle: Reversed-phase HPLC is well-suited for separating non-polar to moderately polar compounds like this compound from its more polar potential hydrolysis product, 2-bromo-6-methylbenzoic acid.

| Parameter | Example Condition |

| Instrument | HPLC with UV/Vis or DAD Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic or Phosphoric Acid |

| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~230 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh ~10 mg of sample, dissolve in 10 mL of Acetonitrile (or other suitable solvent), and dilute as needed to be within the detector's linear range. |

Method Validation: To confirm the method is stability-indicating, forced degradation studies should be performed. This involves intentionally degrading the sample with acid, base, peroxide, heat, and light, and then running the samples on the HPLC to ensure that the degradation peaks are well-resolved from the main compound peak.

Conclusion

This compound exhibits enhanced stability against hydrolytic degradation compared to many other benzoate esters, a direct consequence of the steric hindrance imparted by its di-ortho-substitution pattern. This intrinsic stability is a significant advantage in its use as a synthetic intermediate. However, it is not entirely inert. Prudent management requires strict adherence to recommended storage conditions, focusing on the exclusion of moisture, high temperatures, and incompatible chemicals such as strong oxidizing agents and bases.

For applications in regulated industries like pharmaceuticals, this inherent stability must be empirically verified through formal stability studies using validated, stability-indicating analytical methods like HPLC. By integrating a sound understanding of its chemical properties with rigorous storage and analytical practices, researchers and developers can ensure the long-term integrity and reliability of this valuable compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 99548-56-8 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. quora.com [quora.com]

- 5. homework.study.com [homework.study.com]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. This compound | CAS#:99548-56-8 | Chemsrc [chemsrc.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. nj.gov [nj.gov]

- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]

A Comprehensive Technical Guide to the Synthesis of Methyl 2-bromo-6-methylbenzoate

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for converting 2-bromo-6-methylbenzoic acid to its corresponding methyl ester, Methyl 2-bromo-6-methylbenzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the theoretical underpinnings and practical execution of the most pertinent synthetic strategies, with a particular focus on addressing the challenges posed by the sterically hindered nature of the starting material. We will explore the classic Fischer esterification, including a robust protocol for hindered substrates, and the highly efficient diazomethane-mediated esterification, with a strong emphasis on the safer alternative, (trimethylsilyl)diazomethane (TMS-diazomethane). Each method is presented with a detailed experimental protocol, a discussion of the reaction mechanism, and critical process parameters. This guide aims to equip the reader with the necessary knowledge to select and execute the optimal synthetic route for their specific needs, while prioritizing safety and efficiency.

Introduction: The Significance of this compound

This compound (CAS 99548-56-8) is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a bromine atom and a methyl ester group in a sterically congested ortho-arrangement on a benzene ring, provides a versatile scaffold for the construction of more complex molecules.[3] The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the methyl ester can be readily transformed into other functional groups.[1] The synthesis of this key intermediate from 2-bromo-6-methylbenzoic acid, however, is not without its challenges, primarily due to the steric hindrance around the carboxylic acid moiety, which can significantly impede traditional esterification reactions.

This guide will provide a detailed exploration of two primary synthetic pathways to address this challenge, offering both a classic and a modern approach to this important transformation.

Fischer Esterification: A Classic Approach Adapted for Steric Hindrance

The Fischer esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the products.[5][6] This is typically accomplished by using a large excess of the alcohol or by removing the water as it is formed.[5]

Mechanism of Fischer Esterification

The reaction proceeds through a series of reversible steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Caption: Mechanism of Fischer Esterification.

Experimental Protocol for Sterically Hindered 2-bromo-6-methylbenzoic acid

Due to the steric hindrance of 2-bromo-6-methylbenzoic acid, a standard Fischer esterification may result in low yields or require prolonged reaction times. A more robust method involves the use of a strong acid catalyst and elevated temperatures. An alternative approach for particularly hindered acids involves the use of methyl iodide with a base.[7]

Method A: Acid-Catalyzed Esterification

This protocol is adapted from a similar procedure for a related bromo-methylbenzoic acid.[8]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-bromo-6-methylbenzoic acid | 215.04 | 10.0 g | 0.0465 |

| Methanol (anhydrous) | 32.04 | 150 mL | - |

| Sulfuric acid (conc.) | 98.08 | 2.5 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated sodium bicarbonate soln. | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-6-methylbenzoic acid (10.0 g, 46.5 mmol) and anhydrous methanol (150 mL).

-

Stir the mixture until the acid is fully dissolved.

-

Carefully add concentrated sulfuric acid (2.5 mL) dropwise to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO2 evolution ), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Method B: Methyl Iodide and Potassium Carbonate

This method is particularly effective for sterically hindered carboxylic acids.[7]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-bromo-6-methylbenzoic acid | 215.04 | 10.0 g | 0.0465 |

| Potassium carbonate (anhydrous) | 138.21 | 8.0 g | 0.0579 |

| Methyl iodide | 141.94 | 4.3 mL | 0.0697 |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 75 mL | - |

| Ethyl acetate | 88.11 | As needed | - |

| Water | 18.02 | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask under a nitrogen atmosphere, add 2-bromo-6-methylbenzoic acid (10.0 g, 46.5 mmol), anhydrous potassium carbonate (8.0 g, 57.9 mmol), and anhydrous DMF (75 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide (4.3 mL, 69.7 mmol) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).[7]

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound as a clear liquid.[7]

Esterification via (Trimethylsilyl)diazomethane: A Highly Efficient and Mild Alternative

For substrates that are sensitive to the harsh acidic conditions of Fischer esterification, or when high efficiency is paramount, diazomethane-mediated esterification is an excellent alternative. Diazomethane reacts rapidly and cleanly with carboxylic acids to produce methyl esters, with the only byproduct being nitrogen gas. However, diazomethane is highly toxic and explosive, necessitating extreme caution and specialized handling procedures.[9]

A significantly safer alternative is (trimethylsilyl)diazomethane (TMS-diazomethane), which is commercially available as a solution in hexane or diethyl ether.[10][11] While still toxic and requiring careful handling, it is thermally more stable and less prone to explosion than diazomethane.[12][13]

Mechanism of Esterification with TMS-Diazomethane

The reaction proceeds via a two-step mechanism:

-

Proton transfer: The acidic proton of the carboxylic acid is transferred to the basic carbon atom of TMS-diazomethane, forming a carboxylate anion and a trimethylsilyldiazonium cation.

-

Nucleophilic substitution (SN2): The carboxylate anion acts as a nucleophile and attacks the methyl group of the diazonium cation, leading to the formation of the methyl ester and the evolution of nitrogen gas.

Caption: Mechanism of Esterification with TMS-Diazomethane.

Safety Precautions for Handling TMS-Diazomethane

EXTREME CAUTION IS ADVISED. TMS-diazomethane is highly toxic by inhalation and can be fatal.[12] All manipulations must be performed in a well-ventilated chemical fume hood.[10][13]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and double nitrile gloves.[12][13]

-

Engineering Controls: Work exclusively in a certified chemical fume hood.[10] The use of a blast shield is recommended.[13]

-

Handling: Avoid contact with skin and eyes. Do not inhale vapors. Keep away from sources of ignition.[10]

-

Quenching: Excess TMS-diazomethane can be quenched by the careful dropwise addition of dilute acetic acid until the yellow color disappears and gas evolution ceases.[13]

-

Spills: For small spills within the fume hood, use an appropriate spill kit. For larger spills or spills outside the hood, evacuate the area immediately and contact emergency services.[10]

Experimental Protocol using TMS-Diazomethane

This is a general procedure for the esterification of a carboxylic acid using TMS-diazomethane.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-bromo-6-methylbenzoic acid | 215.04 | 2.15 g | 0.01 |

| TMS-diazomethane (2.0 M in hexanes) | 114.22 | 5.5 mL | 0.011 |

| Methanol | 32.04 | 5 mL | - |

| Diethyl ether | 74.12 | 20 mL | - |

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromo-6-methylbenzoic acid (2.15 g, 10.0 mmol) in a mixture of diethyl ether (20 mL) and methanol (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the TMS-diazomethane solution (5.5 mL of a 2.0 M solution in hexanes, 11.0 mmol) dropwise over 10-15 minutes. Vigorous evolution of nitrogen gas will be observed.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

-

If any yellow color from the TMS-diazomethane persists, quench the reaction by the dropwise addition of a few drops of acetic acid until the solution is colorless.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

-

The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.

Product Characterization

The final product, this compound, is typically a colorless to light yellow liquid.[14]

-

Boiling Point: Approximately 141 °C at 21 Torr.

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aromatic methyl protons (~2.4 ppm), and multiplets for the aromatic protons in the region of 7.0-7.5 ppm.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals would include the carbonyl carbon (~168 ppm), the aromatic carbons, the methyl ester carbon (~52 ppm), and the aromatic methyl carbon (~20 ppm).

Comparison of Synthetic Methods

| Feature | Fischer Esterification | TMS-Diazomethane Esterification |

| Reagents | Inexpensive and readily available (acid, alcohol)[15] | More expensive, specialized reagent[15] |

| Conditions | Harsh (strong acid, high temperature), reversible[4] | Mild (room temperature or 0 °C), irreversible |

| Reaction Time | Long (several hours to days) | Fast (minutes to a few hours)[15] |

| Yield | Variable, can be low for hindered substrates | Generally high to quantitative |

| Byproducts | Water, requires removal to drive reaction | Nitrogen gas (vents from reaction)[15] |

| Safety | Corrosive acid, flammable solvents | Highly toxic and potentially explosive reagent[12] |

| Substrate Scope | Limited by steric hindrance and acid-sensitive groups | Broad, tolerates most functional groups |

Conclusion

The synthesis of this compound from 2-bromo-6-methylbenzoic acid can be effectively achieved through several methods. The choice of method will depend on the scale of the reaction, the available equipment, and the importance of yield versus cost and safety considerations.

-

Fischer esterification , particularly the methyl iodide/potassium carbonate variation, offers a scalable and relatively safe, albeit potentially slower, route using common laboratory reagents.[7]

-

TMS-diazomethane esterification provides a rapid and high-yielding alternative that is compatible with a wide range of functional groups, but its use is governed by stringent safety protocols due to the high toxicity of the reagent.

For laboratory-scale synthesis where high yield and purity are critical, the TMS-diazomethane method is often preferred, provided the necessary safety precautions are strictly adhered to. For larger-scale production, the modified Fischer esterification presents a more practical and safer option.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C9H9BrO2 | CID 11564857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. athabascau.ca [athabascau.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quora.com [quora.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. reddit.com [reddit.com]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. ehs.ucsb.edu [ehs.ucsb.edu]

- 14. chembk.com [chembk.com]

- 15. m.youtube.com [m.youtube.com]

physical and chemical properties of Methyl 2-bromo-6-methylbenzoate

An In-Depth Technical Guide to Methyl 2-bromo-6-methylbenzoate: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of organic chemistry and drug discovery, the strategic value of a molecular intermediate is defined by its versatility, reactivity, and accessibility. This compound (CAS No. 99548-56-8) is a quintessential example of such a high-value building block.[1] Its deceptively simple structure—a benzene ring substituted with bromo, methyl, and methyl ester groups in a sterically hindered arrangement—belies a rich and nuanced reactivity profile. This unique configuration makes it a prized precursor for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials.[2][3]

This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of facts to explore the causal relationships between its structure and its chemical behavior. Designed for researchers, chemists, and drug development professionals, this document offers field-proven insights into the compound's properties, synthesis, and strategic applications, grounded in authoritative references.

Part 1: Physicochemical and Structural Characteristics